2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a cyanomethyl group and an acetamide moiety linked to a trifluoromethoxyphenyl group, making it a unique molecule with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the appropriate phenyl derivative is reacted with the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-(2-(trifluoromethoxy)phenyl)acetamide: Shares the trifluoromethoxyphenyl group but lacks the piperazine ring.
Uniqueness
2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of a piperazine ring, cyanomethyl group, and trifluoromethoxyphenyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)24-13-3-1-12(2-4-13)20-14(23)11-22-9-7-21(6-5-19)8-10-22/h1-4H,6-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULLEECGVOTIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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